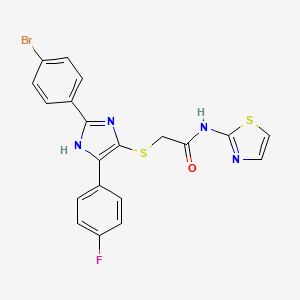
1-(2,2-Di(furan-2-yl)ethyl)-3-(o-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,2-Di(furan-2-yl)ethyl)-3-(o-tolyl)urea, also known as DFEOTU, is a novel compound that has recently gained attention in the scientific community. This compound is synthesized by reacting 2,2-di(furan-2-yl)ethan-1-amine with o-tolyl isocyanate. DFEOTU has shown promising results in various scientific research applications due to its unique chemical structure and mechanism of action.
Scientific Research Applications
Organic Synthesis
- The synthesis of novel pyridine and naphthyridine derivatives involves reactions of furan- or thiophen-2-yl derivatives with urea derivatives to afford pyrimido[4,5-H][1,6]naphthyridine derivatives, indicating the role of furan and urea derivatives in facilitating complex organic synthesis processes (Abdelrazek et al., 2010).
Polymer Science
- Research on biobased polyesters utilizing 2,5-bis(hydroxymethyl)furan demonstrates the importance of furan derivatives in developing environmentally friendly materials. These furan polyesters, synthesized enzymatically, show potential in creating sustainable polymers with desirable physical properties (Jiang et al., 2014).
- Another study focused on the synthesis and characterization of urea and thiourea derivatives, including furan derivatives, which exhibited antibacterial and antifungal activities. This research suggests potential applications of such compounds in developing new bioactive materials or coatings (Alabi et al., 2020).
Bioactivity
- A study on the synthesis of 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea and its bioactivity against various pathogens highlights the potential medicinal applications of furan and urea derivatives. The compound showed broad-spectrum activity against selected bacterial strains, suggesting its use in developing novel drugs (Donlawson et al., 2020).
properties
IUPAC Name |
1-[2,2-bis(furan-2-yl)ethyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-13-6-2-3-7-15(13)20-18(21)19-12-14(16-8-4-10-22-16)17-9-5-11-23-17/h2-11,14H,12H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPASSBQCNQZWFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC(C2=CC=CO2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1,3-benzothiazole-6-carbonylamino)phenyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2977305.png)
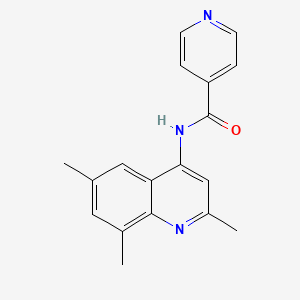
![2-Methyl-5-((4-methylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2977308.png)
![(4-ethoxyphenyl)[6-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2977309.png)
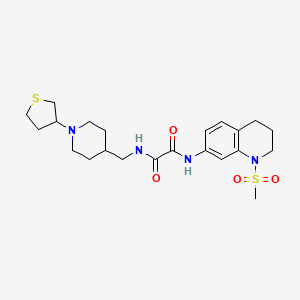
![Spiro[cyclopentane-1,3'-indoline]-5'-carboxylic acid hydrochloride](/img/structure/B2977311.png)
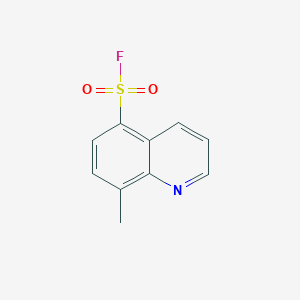
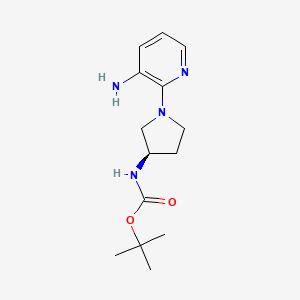
![1-(2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2977317.png)
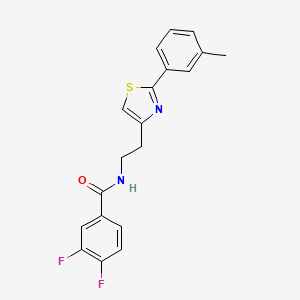
![1-{[4-(Aminomethyl)phenyl]methyl}piperidine-4-carboxamide](/img/structure/B2977322.png)
![2-[2-(2-Prop-2-ynoxyethoxy)ethoxy]ethanamine;hydrochloride](/img/structure/B2977323.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2977325.png)
